AA-Induced Antiplatelet Activity
2-Deacetoxytaxinine B (compound 4) demonstrates 3.9-fold greater potency than the clinical antiplatelet agent acetylsalicylic acid (ASA) in inhibiting arachidonic acid (AA)-induced platelet aggregation [1].
| Evidence Dimension | Inhibition of AA-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 16.0 μM |
| Comparator Or Baseline | Acetylsalicylic acid (ASA) IC50 = 63.0 μM |
| Quantified Difference | 3.9-fold more potent (63.0 / 16.0) |
| Conditions | Optical aggregometry; AA (100 μM) induced aggregation; platelet-rich plasma; n=3-4; pH 7.4; 37°C |
Why This Matters
This quantifies a significant potency advantage over a standard-of-care antiplatelet, justifying selection for AA-pathway focused research.
- [1] Kim, S. Y.; Yun-Choi, H. S. A comparative optical aggregometry study of antiplatelet activity of taxanes from Taxus cuspidata. Thrombosis Research 2010, 125 (6), e281-e284. View Source
